molecular formula C18H19N3O3 B5652827 3-{1-[(4-methylpyrimidin-5-yl)carbonyl]piperidin-3-yl}benzoic acid

3-{1-[(4-methylpyrimidin-5-yl)carbonyl]piperidin-3-yl}benzoic acid

Cat. No. B5652827
M. Wt: 325.4 g/mol
InChI Key: YZAYOJPNWTZEQT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds often involves multi-step chemical reactions that include the formation of key intermediate structures, such as piperidine derivatives and benzoic acid functionalities. For example, the synthesis of similar piperidine derivatives has been demonstrated through processes like the asymmetric hydrogenation of specific dione compounds, leading to products with high enantiomeric excess, indicating the potential for controlled and selective synthesis methods for related compounds (A. A. Bisset et al., 2012).

Molecular Structure Analysis

The molecular structure of such a compound is expected to be intricate due to the presence of multiple functional groups. Structural analysis can reveal the spatial arrangement and electronic distribution within the molecule, affecting its reactivity and interactions. For instance, studies on similar benzoic acid derivatives have explored their co-crystallization behaviors and polymorphism, providing insights into the molecular interactions and stability of such compounds (Signe Skovsgaard & A. Bond, 2009).

Chemical Reactions and Properties

Compounds with the described structural features are prone to participate in various chemical reactions, including condensation, cyclization, and hydrogenation, due to the active sites provided by the piperidine and pyrimidine rings and the carboxylic acid group. These reactions can lead to a wide range of derivatives with diverse biological and chemical properties. For example, the reactivity of piperidine derivatives in forming condensed structures through reactions with nitrogenous bases highlights the chemical versatility of such frameworks (A. Ivanova et al., 2019).

properties

IUPAC Name

3-[1-(4-methylpyrimidine-5-carbonyl)piperidin-3-yl]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O3/c1-12-16(9-19-11-20-12)17(22)21-7-3-6-15(10-21)13-4-2-5-14(8-13)18(23)24/h2,4-5,8-9,11,15H,3,6-7,10H2,1H3,(H,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZAYOJPNWTZEQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=NC=C1C(=O)N2CCCC(C2)C3=CC(=CC=C3)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-{1-[(4-Methylpyrimidin-5-yl)carbonyl]piperidin-3-yl}benzoic acid

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